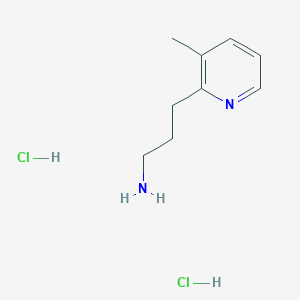

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride

Description

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride is a dihydrochloride salt of a substituted propan-1-amine derivative bearing a 3-methylpyridin-2-yl group. Its molecular formula is C₉H₁₄N₂·2HCl, with a calculated molecular weight of 231.14 g/mol. The compound features a pyridine ring substituted with a methyl group at the 3-position, linked via a propylamine chain. Dihydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical applications.

This structural feature also influences electronic properties, which may modulate binding affinity in biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-(3-methylpyridin-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-8-4-3-7-11-9(8)5-2-6-10;;/h3-4,7H,2,5-6,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMPWRAMHPRVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method for synthesizing 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride involves reductive amination between 3-methylpyridine and propan-1-amine. This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the primary amine.

Key reagents :

Optimization of Reaction Conditions

Optimal yields are achieved under the following conditions:

-

Temperature : 60–80°C for imine formation, followed by reduction at 25–40°C.

-

Solvent : Methanol or ethanol, facilitating both solubility and proton transfer.

-

Acid catalyst : A catalytic amount of acetic acid (pH 4–6) accelerates imine formation.

Table 1 : Representative Reaction Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature (Imine) | 60–80°C | Maximizes imine stability |

| Reducing Agent | NaBH3CN | 85–90% conversion |

| Reaction Time | 12–24 hours | Balances completion vs. degradation |

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid in anhydrous ethanol. Critical steps include:

-

Stoichiometry : 2 equivalents of HCl per amine group.

-

Crystallization : Slow evaporation under reduced pressure yields high-purity crystals.

Alternative Synthetic Strategies

Leuckart-Wallach Reaction

While less common, the Leuckart-Wallach reaction offers a solvent-free alternative using ammonium formate as both the reducing agent and ammonia source. This method avoids handling gaseous ammonia but requires higher temperatures (150–200°C) and yields ~70–75%.

Enzymatic Amination

Emerging approaches utilize transaminase enzymes for stereoselective synthesis. For example, ω-transaminases coupled with pyridoxal-5'-phosphate (PLP) cofactors convert 3-(3-methylpyridin-2-yl)propanal to the amine with >90% enantiomeric excess. This method is eco-friendly but limited by enzyme cost and scalability.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Table 2 : Key Spectral Signatures

| Technique | Data Highlights |

|---|---|

| 1H NMR (D2O) | δ 1.85 (m, 2H, CH2), 2.45 (s, 3H, CH3), 3.10 (t, 2H, NH2CH2), 7.35–8.10 (m, 3H, Py-H) |

| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N) |

| MS (ESI) | m/z 151.1 [M+H]+ (free base), 223.1 [M+H]+ (dihydrochloride) |

Industrial-Scale Production Challenges

Scalability of Reductive Amination

Large batches (>1 kg) require:

-

Continuous flow reactors : Enhance heat transfer and reduce reaction time.

-

In-line pH monitoring : Maintains optimal acidity for imine stability.

Comparative Analysis of Synthetic Routes

Table 3 : Advantages and Limitations of Each Method

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Reductive Amination | 85–90 | High | Moderate (solvent use) |

| Leuckart-Wallach | 70–75 | Moderate | High (high temps) |

| Enzymatic | 60–70 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research

- Drug Development : 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride serves as a precursor in synthesizing various pharmacologically active compounds. Its structural properties can be modified to enhance efficacy against specific biological targets.

- Kinase Inhibition Studies : Research has shown that compounds with similar structures exhibit inhibitory effects on human kinases, which are crucial in cancer and other diseases. This compound may be explored for its potential selectivity and potency against specific kinases involved in disease pathways .

2. Biochemical Studies

- Enzyme Interaction : The compound is utilized to investigate interactions with enzymes, which can provide insights into metabolic pathways and the mechanisms of action of various drugs. For instance, studies have demonstrated its ability to affect enzyme activity, which is pivotal in understanding drug metabolism.

- Binding Affinity Studies : Initial findings suggest that this compound could have significant binding affinities with certain biological targets, warranting further investigation into its therapeutic potential.

3. Organic Synthesis

- Building Block for Complex Molecules : It is used as a versatile building block in organic chemistry to synthesize more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.

Case Studies

Several studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of receptor activity.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

Signal Transduction: Modulating signal transduction pathways, which can influence cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride and related compounds:

Structural and Functional Insights

Pyridine vs.

Methyl Group Impact The 3-methyl group on the pyridine ring increases lipophilicity compared to non-methylated analogs like 3-(Pyridin-2-yl)propan-1-amine dihydrochloride. This modification could enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .

Propargyl Chain vs. Propylamine

- 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride contains a propargyl group, enabling click chemistry applications for bioconjugation. In contrast, the target compound’s propylamine chain is more suited for traditional amine-mediated interactions (e.g., hydrogen bonding) .

Biological Activity

- Fluorophenyl-substituted analogs (e.g., compound 16 in ) demonstrate potent inhibitory activity against neuronal enzymes, suggesting that electron-withdrawing substituents (e.g., fluorine) enhance target affinity. The methyl group in the target compound may similarly fine-tune activity through steric or electronic effects .

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit good aqueous solubility.

- Purity : Industrial-grade analogs like 3-(Azepan-1-yl)propan-1-amine dihydrochloride are available at 95% purity, while research-grade compounds (e.g., ) achieve ≥98% purity via HPLC .

Biological Activity

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyridine ring substituted with a propan-1-amine chain. This configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3-Methylpyridin-2-yl)propan-1-amine have demonstrated inhibitory effects against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 150 µg/mL, indicating moderate effectiveness against these pathogens .

Anticancer Activity

Studies have indicated that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have been tested against breast cancer cell lines (MDA-MB-453), showing IC50 values ranging from 2 to 40 µM . The mechanism of action often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Some studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders. In animal models, related compounds have shown efficacy in reducing seizure activity and improving mood-related behaviors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Substitutions on the pyridine ring and variations in the amine side chain significantly influence the compound's potency and selectivity for biological targets.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyridine derivatives, this compound was evaluated alongside other compounds. It exhibited significant inhibition against Staphylococcus aureus with an MIC of 50 µg/mL, comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using MDA-MB-453 breast cancer cells treated with different concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.